(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((5-fluoro-2-methylphenyl)amino)acrylonitrile
Overview
Description
(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((5-fluoro-2-methylphenyl)amino)acrylonitrile is a complex organic compound characterized by its unique structure, which includes a thiazole ring, an ethoxyphenyl group, a fluoro-substituted methylphenyl group, and an acrylonitrile moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((5-fluoro-2-methylphenyl)amino)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 4-ethoxyphenyl isothiocyanate with α-bromoacetophenone under basic conditions.
Coupling Reaction: The thiazole derivative is then coupled with 5-fluoro-2-methylaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Acrylonitrile Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((5-fluoro-2-methylphenyl)amino)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted aromatic ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((5-fluoro-2-methylphenyl)amino)acrylonitrile has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Biological Studies: Used in studies to understand its interaction with biological macromolecules like proteins and DNA.
Chemical Biology: Employed as a probe to study cellular processes and signaling pathways.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((5-fluoro-2-methylphenyl)amino)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In cancer research, it may target specific kinases or signaling pathways that are overactive in cancer cells, leading to reduced cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-((5-chloro-2-methylphenyl)amino)acrylonitrile
- (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((5-bromo-2-methylphenyl)amino)acrylonitrile
- (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((5-fluoro-2-ethylphenyl)amino)acrylonitrile
Uniqueness
(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((5-fluoro-2-methylphenyl)amino)acrylonitrile is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. The presence of the ethoxy group, fluoro-substituted aromatic ring, and thiazole moiety contribute to its unique reactivity and potential biological activities compared to similar compounds.
Properties
IUPAC Name |
(E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-fluoro-2-methylanilino)prop-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3OS/c1-3-26-18-8-5-15(6-9-18)20-13-27-21(25-20)16(11-23)12-24-19-10-17(22)7-4-14(19)2/h4-10,12-13,24H,3H2,1-2H3/b16-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLIPEHTJNUIPR-FOWTUZBSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)F)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)F)C)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.